molecular formula C9H5NO B8393165 (p-Hydroxyphenyl)propiolonitrile

(p-Hydroxyphenyl)propiolonitrile

Cat. No. B8393165
M. Wt: 143.14 g/mol
InChI Key: VIBDUHNEGRMNHP-UHFFFAOYSA-N
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Patent
US04528114

Procedure details

A solution of 381 mg of p-[(trimethylsilyl)ethynyl]phenol in 5 ml of hexamethylphosphoric acid triamide was treated at -5° C. in a sulphonation flask under argon gasification with 2.5 ml of a 1.75M solution of methyl lithium in diethyl ether. 15 minutes after completion of the addition the mixture, which had become a red slurry, was diluted with 5 ml of absolute tetrahydrofuran and subsequently stirred at room temperature for 3 hours. The mixture was then cooled to -30° C. and 322 μl of phenyl cyanate were added. The new brown-orange clear solution was warmed to 0° C. within 60 minutes, then poured into 50 ml of 1N hydrochloric acid and extracted three times with 50 ml of diethyl ether each time. The organic phases were washed a further three times with 50 ml of water each time (to which was added a small amount of sodium chloride solution), dried over magnesium sulphate and concentrated. Low-pressure chromatography (0.4 bar) of the orange residue (570 mg) on silica gel with 15% ethyl acetate/petroleum ether followed by 20% ethyl acetate/petroleum ether gave 160 mg (56%) of (p-hydroxyphenyl)propiolonitrile as light yellowish crystals; m.p. 134°-137° C.
Quantity
381 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
322 μL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)(C)C.C[Li].C1(O[C:23]#[N:24])C=CC=CC=1.Cl>CN(C)P(=O)(N(C)C)N(C)C.C(OCC)C.O1CCCC1>[OH:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]#[C:5][C:23]#[N:24])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
381 mg
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
322 μL
Type
reactant
Smiles
C1(=CC=CC=C1)OC#N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
subsequently stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
15 minutes after completion of the addition the mixture, which
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to -30° C.
TEMPERATURE
Type
TEMPERATURE
Details
The new brown-orange clear solution was warmed to 0° C. within 60 minutes
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 50 ml of diethyl ether each time
WASH
Type
WASH
Details
The organic phases were washed a further three times with 50 ml of water each time (to which
ADDITION
Type
ADDITION
Details
was added a small amount of sodium chloride solution),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C#CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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